molecular formula C10I2N4 B13653379 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile

3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile

Cat. No.: B13653379
M. Wt: 429.94 g/mol
InChI Key: BHHCAGPZXNJXGD-UHFFFAOYSA-N
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Description

3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile is an organic compound characterized by the presence of two iodine atoms and four cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile typically involves the iodination of benzene-1,2,4,5-tetracarbonitrile. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds through electrophilic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl groups in the presence of catalysts such as palladium or copper.

    Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate are used under mild conditions.

    Coupling Reactions: Catalysts like palladium acetate or copper iodide are used with ligands such as triphenylphosphine.

    Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used under controlled temperature and pressure.

Major Products Formed:

    Substitution Reactions: Products include azido or thiol-substituted benzene derivatives.

    Coupling Reactions: Products include biaryl or alkyl-substituted benzene derivatives.

    Reduction Reactions: Products include tetraamine derivatives of benzene.

Scientific Research Applications

3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.

    Medicine: It is explored for its potential use in drug development and as a diagnostic agent.

    Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile involves its interaction with molecular targets through its iodine and cyano groups. The iodine atoms can form halogen bonds with electron-rich sites, while the cyano groups can participate in hydrogen bonding and coordination with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

  • 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile
  • 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile
  • 1,2,4,5-Benzenetetracarbonitrile

Comparison:

  • 3,6-Dibromo-benzene-1,2,4,5-tetracarbonitrile: Similar structure but with bromine atoms instead of iodine. It has different reactivity and applications due to the different halogen atoms.
  • 3,6-Dihydroxybenzene-1,2,4,5-tetracarbonitrile: Contains hydroxyl groups instead of iodine, leading to different chemical properties and applications.
  • 1,2,4,5-Benzenetetracarbonitrile: Lacks the halogen atoms, making it less reactive in certain types of chemical reactions but still useful as a precursor in organic synthesis.

3,6-Diiodobenzene-1,2,4,5-tetracarbonitrile stands out due to its unique combination of iodine and cyano groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10I2N4

Molecular Weight

429.94 g/mol

IUPAC Name

3,6-diiodobenzene-1,2,4,5-tetracarbonitrile

InChI

InChI=1S/C10I2N4/c11-9-5(1-13)6(2-14)10(12)8(4-16)7(9)3-15

InChI Key

BHHCAGPZXNJXGD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1I)C#N)C#N)I)C#N

Origin of Product

United States

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